2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Description
Its structure features a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 2-methoxydibenzo[b,d]furan-3-yl group. This architecture is hypothesized to enhance biological activity, particularly anti-exudative effects, by optimizing electronic and steric interactions with molecular targets .
Properties
Molecular Formula |
C24H21N5O3S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O3S/c1-14-7-9-15(10-8-14)23-27-28-24(29(23)25)33-13-22(30)26-18-12-20-17(11-21(18)31-2)16-5-3-4-6-19(16)32-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
WHLHZNCHLSPNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with a suitable leaving group on the triazole ring.
Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a dibenzofuran derivative and a halogenated triazole intermediate.
Final Acetylation: The final step involves acetylation of the amine group on the triazole ring using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group on the dibenzofuran moiety can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Alkoxides, amines
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted dibenzofuran derivatives
Scientific Research Applications
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling processes.
Modulating Gene Expression: Affecting the transcription and translation of genes involved in disease-related pathways.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Triazole-Acetamide Derivatives
Key Observations:
Anti-Exudative Activity : Derivatives with furan-2-yl on the triazole core (e.g., ) demonstrated significant anti-exudative activity, with 38% (8/21) of compounds matching or exceeding diclofenac sodium’s efficacy at 10 mg/kg . The target compound’s 4-methylphenyl group may enhance lipophilicity and target binding compared to furan-2-yl.
Electron-Withdrawing Groups : Substituents like trifluoromethyl () and nitro () improve metabolic stability and receptor affinity. For example, compound 15 () with a nitro group showed moderate activity (45% yield) but lower efficacy than diclofenac .
Structure-Activity Relationship (SAR) Insights
Triazole Core Modifications: 4-Amino Group: Critical for hydrogen bonding with biological targets. Removal or substitution reduces activity . Position 5 Substituents: Bulky aryl groups (e.g., 4-methylphenyl, furan-2-yl) improve activity by enhancing hydrophobic interactions. Ethyl or allyl groups () may reduce steric hindrance but lower potency .
Acetamide Tail Variations: Dibenzo[b,d]furan vs. Methoxy Positioning: The 2-methoxy group on dibenzofuran may optimize solubility and metabolic stability versus 3- or 4-methoxy analogs .
Biological Activity
The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C21H24N4O4S
- Molecular Weight : 428.5 g/mol
- IUPAC Name : this compound
The compound features a triazole ring and a sulfanyl group which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole core followed by functionalization to introduce the sulfanyl and dibenzo moieties. The detailed synthetic pathway can be optimized for yield and purity.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in redox reactions that affect cellular signaling pathways.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects:
- Inhibition of Cyclooxygenase Enzymes : It has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), crucial in the inflammatory process. The selectivity for COX-2 over COX-1 suggests a potentially safer profile for gastrointestinal side effects compared to traditional NSAIDs.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have demonstrated that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain cell viability at therapeutic doses:
- MTT Assay Results : Certain derivatives do not exert significant cytotoxic effects on normal human dermal fibroblasts (NHDF), making them suitable candidates for further development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Colchicine | Colchicine | Known for anti-gout and anti-cancer properties |
| Podophyllotoxin | Podophyllotoxin | Used in treatment of genital warts |
| Trimetrexate | Trimetrexate | Dihydrofolate reductase inhibitor used in cancer therapy |
What sets this compound apart is its unique combination of functional groups, allowing for diverse chemical reactivity and potential biological activity.
Case Studies
A notable study involved administering a related triazole derivative in an animal model of inflammation. Results indicated a reduction in inflammatory markers such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO), alongside histopathological analysis showing minimal gastric mucosal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
